4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 903277-70-3
VCID: VC5968501
InChI: InChI=1S/C17H20N2O5S3/c20-26(21,15-5-2-1-3-6-15)19-12-13-24-17(19)8-10-18(11-9-17)27(22,23)16-7-4-14-25-16/h1-7,14H,8-13H2
SMILES: C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Molecular Formula: C17H20N2O5S3
Molecular Weight: 428.54

4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

CAS No.: 903277-70-3

Cat. No.: VC5968501

Molecular Formula: C17H20N2O5S3

Molecular Weight: 428.54

* For research use only. Not for human or veterinary use.

4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane - 903277-70-3

Specification

CAS No. 903277-70-3
Molecular Formula C17H20N2O5S3
Molecular Weight 428.54
IUPAC Name 4-(benzenesulfonyl)-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Standard InChI InChI=1S/C17H20N2O5S3/c20-26(21,15-5-2-1-3-6-15)19-12-13-24-17(19)8-10-18(11-9-17)27(22,23)16-7-4-14-25-16/h1-7,14H,8-13H2
Standard InChI Key HJGOYBQQYMRCFC-UHFFFAOYSA-N
SMILES C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Introduction

Structural and Chemical Characteristics

Core Architecture

The compound’s spirocyclic framework consists of a six-membered 1-oxa-4,8-diazaspiro[4.5]decane system, where two nitrogen atoms occupy positions 4 and 8, and an oxygen atom is part of the oxa ring. The spiro junction at carbon 4 creates a rigid, three-dimensional geometry that enhances binding specificity in biological systems.

Substituent Analysis

  • Phenylsulfonyl Group: Attached to nitrogen at position 4, this moiety contributes steric bulk and electron-withdrawing properties, facilitating hydrogen bonding with target proteins.

  • Thiophen-2-ylsulfonyl Group: Positioned at nitrogen 8, the thiophene ring enables π-π stacking interactions, while the sulfonyl group stabilizes binding via polar contacts .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name4-(benzenesulfonyl)-8-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
SMILESC1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
InChIKeyHJGOYBQQYMRCFC-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves multi-step organic reactions, typical of diazaspiro compounds:

  • Core Formation: Cyclocondensation of a diamine with a ketone or aldehyde precursor generates the spirocyclic backbone.

  • Sulfonylation: Sequential sulfonylation reactions introduce the phenylsulfonyl and thiophen-2-ylsulfonyl groups using sulfonyl chlorides under basic conditions.

  • Purification: Chromatographic techniques (e.g., HPLC) yield high-purity product.

Industrial-scale production may employ continuous flow reactors to optimize reaction kinetics and minimize byproducts.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
Molecular Weight428.54 g/mol
SolubilityNot publicly reported
LogP (Partition Coefficient)Estimated 2.1 (calculated via ChemAxon)

The compound’s solubility in aqueous media remains uncharacterized, though analogs with sulfonyl groups exhibit moderate solubility in polar aprotic solvents like DMSO.

Compound (CAS No.)SubstituentsMolecular Weight (g/mol)Key Activity
898453-26-42,5-Dimethylphenyl, thiophene456.59Kinase inhibition
906155-34-8 Bis(thiophen-2-ylsulfonyl)434.6Antibacterial
903277-70-3 Phenyl, thiophen-2-ylsulfonyl428.54Under investigation

Research Gaps and Future Directions

Current data on 4-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane remain sparse, necessitating:

  • In Vitro Profiling: Broad-spectrum assays against kinase targets (e.g., LATS1) .

  • ADMET Studies: Pharmacokinetic analysis to assess oral bioavailability and metabolic stability.

  • Structural Optimization: Modifying sulfonyl groups to enhance potency or reduce off-target effects.

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